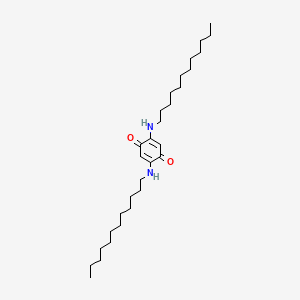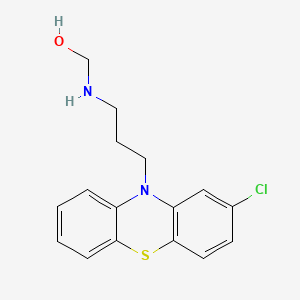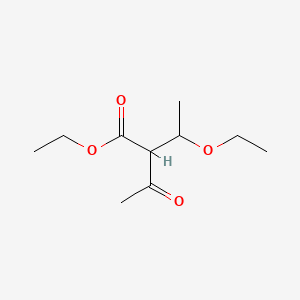
2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid is a complex organic compound characterized by the presence of iodine atoms, an amino group, and a phenylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid typically involves multiple steps, starting with the iodination of phenol derivatives. The amino group is introduced through nitration followed by reduction. The phenylacetic acid moiety is then attached via esterification and subsequent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The iodine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group results in nitro derivatives, while substitution of iodine atoms can lead to various functionalized derivatives.
Applications De Recherche Scientifique
2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of iodine atoms and the amino group play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2,4,6-triiodobenzoic acid: Shares the triiodophenoxy structure but lacks the phenylacetic acid moiety.
2-Phenylacetic acid: Lacks the triiodophenoxy and amino groups.
3-Nitro-2,4,6-triiodophenoxyacetic acid: Contains a nitro group instead of an amino group.
Uniqueness
2-(3-Amino-2,4,6-triiodophenoxy)-2-phenylacetic acid is unique due to the combination of iodine atoms, an amino group, and a phenylacetic acid moiety
Propriétés
Numéro CAS |
21761-85-3 |
|---|---|
Formule moléculaire |
C14H10I3NO3 |
Poids moléculaire |
620.95 g/mol |
Nom IUPAC |
2-(3-amino-2,4,6-triiodophenoxy)-2-phenylacetic acid |
InChI |
InChI=1S/C14H10I3NO3/c15-8-6-9(16)13(10(17)11(8)18)21-12(14(19)20)7-4-2-1-3-5-7/h1-6,12H,18H2,(H,19,20) |
Clé InChI |
AGBPWBNBTQKNCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C(=C2I)N)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


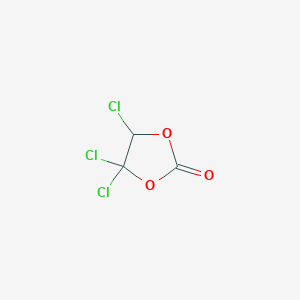
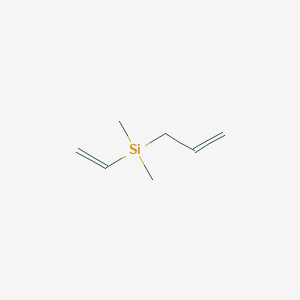
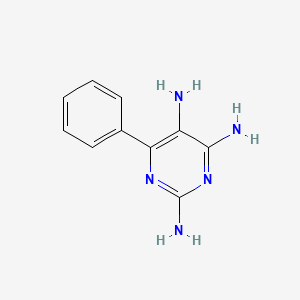
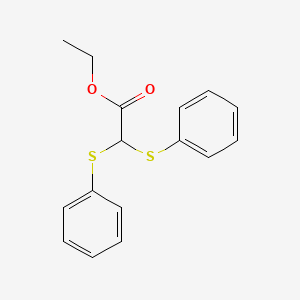
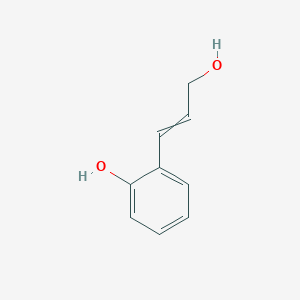


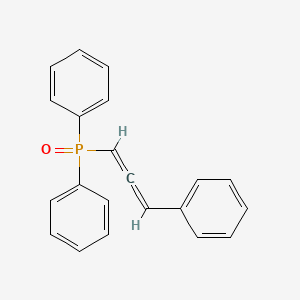

![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)
